molecular formula C26H23N3O3 B2565558 2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 894906-67-3

2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2565558
CAS No.: 894906-67-3
M. Wt: 425.488
InChI Key: KCQMGVIXKMVSEY-UHFFFAOYSA-N
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Description

2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Agents : Research by Ramalingam et al. (2019) focused on the synthesis of derivatives related to naphthyridinyl acetamide, demonstrating significant antibacterial activity. These compounds were synthesized starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, exhibiting potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Anti-Microbial Activity : Watpade and Toche (2017) developed new pyrano quinoline derivatives, including naphthyridine analogs, and studied their anti-microbial activities. These compounds showed promising results against various microbial strains, highlighting the potential application of naphthyridine derivatives in developing new antimicrobial agents (Watpade & Toche, 2017).

  • Ketone Reduction Catalysts : A study by Facchetti et al. (2016) presented the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts derived from naphthyridine for ketone reduction. This research opens pathways for applying naphthyridine derivatives in catalysis, particularly in organic synthesis and industrial processes (Facchetti et al., 2016).

Chemical Properties and Applications

  • DNA-Binding Compounds : Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde, applying the compounds to fluorescent DNA-binding studies. The fluorescence intensities of these compounds changed upon intercalation into double-stranded DNA, indicating their potential as DNA-binding agents for biological research and diagnostic purposes (Okuma et al., 2014).

  • Chemosensors for Metal Ions : Yao et al. (2018) developed a novel compound based on naphthyridine and benzothiazole groups, acting as a fluorescent chemosensor for Al3+ and Fe3+. This compound showcased the ability to detect these metal ions with high specificity and sensitivity, suggesting its application in environmental monitoring and analytical chemistry (Yao, Huang, Guo, & Xie, 2018).

Properties

IUPAC Name

2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-8-11-19(12-9-16)24(31)21-14-29(26-20(25(21)32)13-10-18(3)27-26)15-23(30)28-22-7-5-4-6-17(22)2/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMGVIXKMVSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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